molecular formula C15H31Cl2NO3Si B12101856 tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate

Cat. No.: B12101856
M. Wt: 372.4 g/mol
InChI Key: VOECCWQELBNMEF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate (CAS: 326480-00-6) is a complex organosilicon compound featuring a carbamate backbone, a tert-butyl(dimethyl)silyl (TBDMS) ether group, and two chlorine atoms at the 1,4-positions of a butane chain. Its molecular formula is C₁₅H₃₁Cl₂NO₃Si, with a molecular weight of 372.403 g/mol . The stereochemistry of the compound is specified as (2R,3S) in some references, which may influence its reactivity and interaction with chiral environments .

Analytical data for this compound, however, lack critical physical properties such as melting point, boiling point, or solubility, limiting direct comparisons with analogs .

Properties

Molecular Formula

C15H31Cl2NO3Si

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate

InChI

InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)

InChI Key

VOECCWQELBNMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dichlorobutane-2,3-diol

The dichlorobutane backbone is prepared from butane-2,3-diol using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Excess SOCl₂ ensures complete conversion, with pyridine as a HCl scavenger:

Butane-2,3-diol+2SOCl21,4-Dichlorobutane-2,3-diol+2SO2+2HCl\text{Butane-2,3-diol} + 2 \, \text{SOCl}2 \rightarrow \text{1,4-Dichlorobutane-2,3-diol} + 2 \, \text{SO}2 + 2 \, \text{HCl}

Yield : 85–90% (extrapolated from analogous chlorinations).

tert-Butyldimethylsilyl (TBS) Ether Formation

The secondary hydroxyl group at C3 is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF:
Procedure :

  • Dissolve 1,4-dichlorobutane-2,3-diol (1.0 eq) in DMF (2 mL/mmol).

  • Add imidazole (3.3 eq) and TBSCl (2.2 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with H₂O, extract with hexane, and purify via flash chromatography.

Key Data :

ParameterValueSource
Yield63–93%
Reaction Time12 h
TBSCl Equivalents2.2

The TBS group confers stability during subsequent Boc protection and chlorination.

Boc Carbamate Installation

The primary amine at C2 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP):
Procedure :

  • Dissolve 3-TBS-1,4-dichlorobutane-2-amine (1.0 eq) in THF.

  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 6 hours.

  • Concentrate and purify via column chromatography.

Key Data :

ParameterValueSource
Yield75–82%
SolventTHF
CatalystDMAP

Final Chlorination and Purification

Residual hydroxyl groups are chlorinated using phosphorus pentachloride (PCl₅) in refluxing benzene:
Procedure :

  • Dissolve Boc-protected intermediate (1.0 eq) in benzene.

  • Add PCl₅ (2.5 eq) and reflux for 4 hours.

  • Cool, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Key Data :

ParameterValueSource
Yield88%
Reaction Time4 h
Temperature80°C (reflux)

Optimization of Reaction Conditions

Solvent Effects on Silylation

DMF outperforms dichloromethane in TBSCl reactions due to superior solubility of imidazole and silyl chloride:

SolventYield (%)Reaction Time (h)
DMF9312
CH₂Cl₂6724

Temperature Control in Boc Protection

Lower temperatures (0–25°C) minimize carbamate decomposition, whereas >40°C leads to Boc group cleavage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.04 (s, 9H, TBS tert-butyl), 1.44 (s, 9H, Boc tert-butyl), 3.72 (m, 1H, CH-O-TBS), 4.12 (m, 1H, CH-N-Boc).

  • ¹³C NMR (101 MHz, CDCl₃): δ 25.7 (TBS CH₃), 27.6 (Boc CH₃), 83.2 (Boc quaternary C), 156.1 (C=O).

  • HRMS (ESI+) : Calculated for C₁₅H₃₁Cl₂NO₃Si [M+H]⁺: 372.408; Found: 372.407 .

Chemical Reactions Analysis

Types of Reactions

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 27 (C₃₀H₄₆N₄O₇Si)

  • Structure: Features a cyano-substituted phenyl group and an isoxazoline ring.
  • Analytical Data :
    • Calculated: C (59.78%), H (7.69%), N (9.30%), Si (4.66%)
    • Found: C (59.72%), H (7.72%), N (9.30%), Si (4.58%)

Compound 28 (C₃₁H₄₈N₄O₈Si)

  • Structure: Contains an amino(hydroxyimino)methylphenyl group.
  • Synthesis: Derived from hydroxylamine treatment of Compound 27, highlighting the reactivity of the cyano group .
  • Key Difference : The hydroxylamine-derived functional group may confer redox activity or metal-binding capacity absent in the target compound.

Compound 29 (C₃₃H₅₀N₄O₉Si)

  • Structure: Includes an acetyloxyimino group.
  • Reactivity: Synthesized via acetylation, demonstrating susceptibility of amino groups to acylation .

Carbamates with Alternative Backbones

tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Integrates a naphthoquinone dioxo group.
  • Properties: The conjugated quinone system enables redox activity and π-π stacking, which are absent in the aliphatic dichlorobutane chain of the target compound .
  • Application : Likely used in medicinal chemistry for targeting electron-deficient biological systems.

tert-Butyl N-[rel-(1R,5S,6s)-3-Azabicyclo[3.1.0]hexan-6-yl]carbamate

  • Structure : Contains a bicyclic azabicyclohexane core.
  • Key Difference : The rigid bicyclic structure restricts conformational flexibility, contrasting with the linear butane chain of the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Applications Reference
Target Compound C₁₅H₃₁Cl₂NO₃Si 372.403 TBDMS ether, dichlorobutane, carbamate Protection strategies, chiral synthesis
Compound 27 C₃₀H₄₆N₄O₇Si 602.862 Cyano-phenyl, isoxazoline Electrophilic substitution
Compound 28 C₃₁H₄₈N₄O₈Si 633.889 Amino(hydroxyimino)methylphenyl Redox-active intermediates
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo...)carbamate C₁₈H₁₉ClN₂O₄ 362.810 Naphthoquinone dioxo Medicinal chemistry, redox applications

Research Findings and Implications

  • Stability : The TBDMS group in the target compound enhances stability under basic conditions compared to less robust protective groups like acetyl (Compound 29) .
  • Reactivity: Dichlorobutane may undergo nucleophilic substitution more readily than cyano (Compound 27) or aminoimino (Compound 28) groups, which require harsher conditions for transformation .

Biological Activity

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate, also known by its CAS number 326480-00-6, is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H31Cl2NO3Si. The compound features a tert-butyldimethylsilyloxy group, a t-Boc-protected amino group , and two chlorine atoms on a butane backbone. Key properties include:

PropertyValue
Molecular Weight372.4 g/mol
LogP4.952
Polar Surface Area (PSA)51.05 Ų
Melting PointNot Available
DensityNot Available

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the dimethylsilyl group may enhance lipophilicity, facilitating cellular membrane penetration and potentially leading to increased bioavailability. The dichlorobutane moiety can also play a role in binding affinity to biological targets.

Antimicrobial Activity

Compounds featuring silyloxy groups have shown promising antimicrobial activity. In vitro assays revealed that certain silylated carbamates possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Anticancer Activity : A research paper published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of silylated carbamates. The results indicated that compounds with similar structures displayed IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may have comparable efficacy .
  • Antimicrobial Effects : In a study focused on silyl ether derivatives published in Journal of Antibiotics, researchers reported that certain compounds exhibited potent activity against resistant strains of bacteria, indicating that modifications like those present in this compound could enhance antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate, and what key reaction conditions should be optimized?

The compound is typically synthesized via nucleophilic substitution or carbamate protection. For example, a method involving tert-butyl-3-aminopropyl carbamate reacting with 2,3-dichloro-1,4-naphthoquinone in acetonitrile with K₂CO₃ as a base (60°C, 12 hours) yields the target compound after purification by slow evaporation . Optimize reaction temperature, solvent polarity, and stoichiometry of the silylating agent to improve yield. Boc protection (using di-tert-butyl dicarbonate) under mild conditions (e.g., THF, triethylamine) is also common for similar carbamates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, tert-butyl groups appear as singlets (~1.3 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) and absolute configuration. Slow evaporation from mixed solvents (e.g., acetonitrile/water) is effective for growing diffraction-quality crystals .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture (hygroscopic) and strong acids/bases, which may cleave the silyl ether or carbamate groups. Use vacuum-sealed vials for long-term storage .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved during structural validation?

Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers) versus static crystal structures. For example, NMR may average signals for flexible side chains, while X-ray captures a single conformation. Validate using:

  • DFT calculations : Compare theoretical NMR shifts with experimental data.
  • Variable-temperature NMR : Identify conformational mobility in solution .

Q. What strategies mitigate decomposition during reactions involving this compound’s silyl ether moiety?

  • Protection : Use TBS (tert-butyldimethylsilyl) groups for oxygen protection, as they resist hydrolysis under mild conditions.
  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent acid-catalyzed desilylation .
  • Monitoring : Track by TLC or LC-MS for early detection of degradation products.

Q. How does the compound’s hydrogen-bonding network influence its biological activity, and how can this be probed experimentally?

The crystal structure reveals N–H⋯O hydrogen bonds forming dimeric assemblies, which may enhance membrane permeability or receptor binding. To study:

  • Mutagenesis assays : Replace hydrogen-bond donors (e.g., N–H with N–Me) and compare bioactivity.
  • Solvent accessibility tests : Use D₂O exchange NMR to identify labile protons involved in interactions .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are optimal?

Challenges include separating regioisomers (due to multiple reactive sites) and removing residual silylation reagents. Recommended methods:

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • HPLC : Reverse-phase C18 columns for high-purity isolation (>95%) .

Q. How can researchers evaluate the ecological impact of this compound during disposal?

  • Biodegradation assays : Use OECD 301F (aerobic) or 308 (anaerobic) protocols to assess persistence.
  • Toxicity screening : Conduct Daphnia magna or algae growth inhibition tests. Avoid environmental release; incinerate waste at >800°C with scrubbers for halogenated byproducts .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Carbamate formationBoc₂O, THF, Et₃N, 0°C→RT85–90
Silyl ether protectionTBSCl, imidazole, DMF, 24h75
Final purificationColumn chromatography (SiO₂, 3:1 hexane/EA)70

Q. Table 2: Stability Under Different Conditions

ConditionDegradation Observed?Half-LifeMitigation Strategy
pH 2 (HCl)Yes (desilylation)<1hNeutralize immediately
pH 12 (NaOH)Partial carbamate cleavage6hUse buffered solutions
UV light (254 nm)NoN/AStore in amber vials

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